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Abstract

Tigloidine is a naturally occurring tropane alkaloid found as a minor constituent in several
plants of the Solanaceae family, such as Datura and Duboisia species. As an ester of
pseudotropine and tiglic acid, its structure is characterized by the bicyclic tropane core.
Tigloidine exhibits anticholinergic properties by acting as a competitive antagonist of
muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the
structural elucidation of tigloidine, detailing the key analytical techniques, experimental
protocols, and data interpretation involved in confirming its molecular architecture.

Introduction to Tigloidine

Tigloidine (also known as tiglylpseudotropine) is a secondary metabolite belonging to the
tropane alkaloid class. These compounds are known for their significant physiological effects,
primarily due to their interaction with the central and peripheral nervous systems.[1] The core
structure of tigloidine is the 8-methyl-8-azabicyclo[3.2.1]octane system, characteristic of
tropanes. Its specific identity is defined by the esterification of the 3[3-hydroxyl group of
pseudotropine with tiglic acid. Understanding its precise three-dimensional structure is
fundamental for elucidating its mechanism of action, exploring its therapeutic potential, and
guiding synthetic efforts.
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The structural elucidation of a natural product like tigloidine follows a systematic workflow,
beginning with isolation and purification, followed by a combination of spectroscopic and
spectrometric analyses to determine its molecular formula, connectivity, and stereochemistry.

General Workflow for Structural Elucidation

The process of determining the structure of a novel or isolated alkaloid involves a multi-step
analytical approach. Each step provides crucial pieces of information that, when combined,
reveal the complete molecular structure.
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Caption: General workflow for the structural elucidation of an alkaloid.
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Quantitative Data and Spectroscopic Analysis

The definitive structure of tigloidine is established through the combined interpretation of data
from mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: General Properties of Tigloidine

Property Value
Molecular Formula C13H21NO2
Molecular Weight 223.31 g/mol

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (E)-2-

IUPAC Name

methylbut-2-enoate
Alkaloid Class Tropane Alkaloid
Core Components Pseudotropine, Tiglic Acid

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact mass of the
molecule, which in turn provides its elemental composition. Tandem MS (MS/MS) experiments
induce fragmentation, offering clues about the molecule's substructures.

Table 2: Representative Mass Spectrometry Data for Tigloidine
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lon m/z (calculated) Description

Protonated molecular ion.

[M+H]* 224.1645 _ _
Confirms the molecular weight.
Fragment resulting from the
cleavage of the ester bond and

[M-CsHsO2]* 124.1121 loss of tiglic acid. Corresponds

to the protonated

pseudotropine core.

Fragment corresponding to the
[CsH70]* 83.0497 tigloyl cation, resulting from
cleavage at the ester linkage.

Fragment showing loss of the

tigloyl group followed b
[M-CsH702-CHs]* 122.1015 dloytarotip Y

cleavage of the N-methyl

group from the tropane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity and
stereochemistry of organic molecules. *H NMR identifies the chemical environment of hydrogen
atoms, while 13C NMR maps the carbon skeleton. 2D NMR experiments (like COSY and
HMBC) establish correlations between atoms.

Note: A complete, published, and assigned NMR spectrum for tigloidine is not readily
available. The following table is a composite representation based on the known spectral data
of its constituent parts: the pseudotropine (tropane-3[(3-ol) core and the tigloyl moiety. Chemical
shifts are reported in ppm (&) and are subject to minor variations based on solvent and
concentration.[2][3]

Table 3: Representative *H and 3C NMR Spectral Data for Tigloidine (in CDCI3)
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Position /| Group

1H Chemical Shift

13C Chemical Shift o
Description

(3, ppm) (5, ppm)
Pseudotropine Moiety
Methine proton at the
H-3a ~5.1-5.3 (m) ~65-68 ) )
ester linkage (axial)
H-1, H-5 ~3.1-3.3 (br s) ~61-64 Bridgehead protons
N-CHs ~2.3-2.5(s) ~40-42 N-methyl group singlet
_ Axial protons adjacent
H-2, H-4 (axial) ~2.0-2.2 (m) ~34-36
to C-3
) Equatorial protons
H-2, H-4 (equatorial) ~1.8-2.0 (m) ~34-36 )
adjacent to C-3
Endo protons on the
H-6, H-7 (endo) ~1.5-1.7 (m) ~26-28 ] ]
six-membered ring
Exo protons on the
H-6, H-7 (exo) ~1.9-2.1 (m) ~26-28 . .
six-membered ring
Tigloyl Moiety
C=0 - ~167-170 Ester carbonyl carbon
Quaternary olefinic
Cc-2' - ~127-129 carbon (attached to
methyl)
C-3 ~6.8-7.0 (qq) ~138-140 Olefinic proton
Methyl group on the
C-4' (CHs) ~1.8-1.9 (d) ~14-16 double bond (trans to
H)
Methyl group on the
C-5' (CHs) ~1.8-1.9 (s) ~12-14 double bond (attached

to C-2)

Detailed Experimental Protocols
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The following sections provide generalized yet detailed protocols for the key experiments
involved in the structural elucidation of tigloidine.

Isolation and Purification of Tigloidine

This protocol describes a standard acid-base liquid-liquid extraction method suitable for
isolating tropane alkaloids from plant material.[4]

e Maceration and Extraction:
o Grind dried and powdered plant material (e.g., leaves or roots of Datura stramonium).

o Macerate the powder in methanol or chloroform for 24-48 hours at room temperature to
extract the crude alkaloid mixture.

o Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude
extract.

o Acid-Base Extraction:

o Dissolve the crude extract in a 5% aqueous solution of hydrochloric acid. This protonates
the basic alkaloids, making them water-soluble.

o Wash the acidic aqueous solution with a non-polar solvent like hexane or diethyl ether to
remove neutral impurities (fats, waxes, etc.). Discard the organic layer.

o Basify the aqueous layer by slowly adding a base (e.g., ammonium hydroxide or sodium
carbonate solution) until the pH reaches 9-10. This deprotonates the alkaloids, making
them insoluble in water but soluble in organic solvents.

o Extract the basified aqueous solution multiple times with dichloromethane or chloroform.
The freebase alkaloids will move into the organic layer.

e Purification:

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the
solvent to yield a total alkaloid fraction.
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o Perform column chromatography on the fraction using a silica gel stationary phase and a
gradient mobile phase (e.g., a mixture of chloroform and methanol with increasing polarity)
to separate the individual alkaloids.

o Collect fractions and monitor by thin-layer chromatography (TLC) to isolate pure
tigloidine.

UPLC-qTOF Mass Spectrometry

This protocol outlines the analysis of the purified alkaloid using Ultra-Performance Liquid
Chromatography coupled with a Quadrupole Time-of-Flight mass spectrometer.[5][6]

e Sample Preparation:

o Dissolve a small amount (~1 mg/mL) of the purified tigloidine isolate in a suitable solvent,
such as methanol or acetonitrile.

o Filter the sample through a 0.22 um syringe filter before injection.
e Chromatographic Conditions (UPLC):
o Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 um particle size).
o Mobile Phase A: Water with 0.1% formic acid.
o Mobile Phase B: Acetonitrile with 0.1% formic acid.
o Gradient: A typical gradient might run from 5% B to 95% B over 10-15 minutes.
o Flow Rate: 0.3-0.5 mL/min.
o Column Temperature: 30-40 °C.
e Mass Spectrometer Conditions (qTOF):
o lonization Mode: Electrospray lonization, Positive (ESI+).

o Capillary Voltage: 3.0 kV.
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o Source Temperature: 120-150 °C.
o Scan Range: m/z 50-1000.

o Acquisition Mode: Acquire data in both low collision energy (for precursor ions) and high
collision energy (MS/MS, for fragmentation data) modes.

NMR Spectroscopy

This protocol describes the steps for acquiring 1D and 2D NMR spectra for structural analysis.

[7]
e Sample Preparation:

o Dissolve 5-10 mg of pure tigloidine in ~0.6 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds).

o Add a small amount of an internal standard like tetramethylsilane (TMS) for chemical shift
referencing (0.00 ppm).

o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

[e]

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
o Allow the sample to reach thermal equilibrium (typically 5-10 minutes).

o 'H NMR: Acquire a standard 1D proton spectrum. Key parameters include spectral width,
number of scans (for adequate signal-to-noise), and relaxation delay.

o 13C NMR: Acquire a proton-decoupled 1D carbon spectrum. This often requires a larger
number of scans due to the low natural abundance of 13C.

o 2D NMR:

= COSY (Correlation Spectroscopy): To identify proton-proton (*H-tH) spin-spin couplings,
revealing adjacent protons.
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» HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond
correlations between protons and the carbons they are attached to.

» HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting molecular
fragments.

X-ray Crystallography (Optional/Confirmatory)

If a suitable single crystal of tigloidine can be grown, X-ray crystallography provides the most
definitive structural proof, including absolute stereochemistry.

o Crystallization:
o Dissolve the pure compound in a minimal amount of a suitable solvent.

o Slowly evaporate the solvent, or use vapor diffusion or cooling techniques to encourage
the formation of single crystals of sufficient size (>0.1 mm) and quality.

» Data Collection:
o Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
o Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.

o Irradiate the crystal with a monochromatic X-ray beam and collect the resulting diffraction
pattern on a detector.

e Structure Solution and Refinement:
o Process the diffraction data to determine the unit cell dimensions and space group.
o Solve the phase problem using direct methods to generate an initial electron density map.

o Build a molecular model into the electron density map and refine the atomic positions and
thermal parameters until the model accurately fits the experimental data.

Mechanism of Action and Signaling Pathway
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Tigloidine functions as an anticholinergic agent. It acts as a competitive antagonist at
muscarinic acetylcholine receptors (mMAChRs), which are G-protein-coupled receptors
(GPCRSs). By binding to these receptors without activating them, tigloidine prevents the

neurotransmitter acetylcholine (ACh) from binding and initiating its downstream signaling
cascade.[1][5][8]

4 Cholinergic Signaling h Anticholinergic Inhibition
(Acetylcholine (ACh)) Tigloidine
_~Blocks
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Caption: Anticholinergic action of Tigloidine at the muscarinic receptor.

Conclusion

The structural elucidation of tigloidine is a classic example of natural product chemistry,
relying on a synergistic combination of isolation techniques and advanced spectroscopic
methods. While mass spectrometry establishes the molecular formula and key fragments, a full
suite of 1D and 2D NMR experiments is indispensable for unambiguously assigning the
complete covalent structure and relative stereochemistry. Confirmatory techniques like X-ray
crystallography can provide absolute configuration. The detailed structural information derived
from these methods is the cornerstone for understanding the pharmacology of tigloidine and
for guiding future research in drug development and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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